3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane
描述
This compound features an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1H-imidazole ring and at the 8-position with a 4-isopropoxybenzoyl group. The bicyclic scaffold provides rigidity, while the imidazole and benzoyl moieties contribute to hydrogen bonding and lipophilicity, respectively. Such structural attributes make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors where heterocyclic interactions are critical .
属性
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14(2)25-19-7-3-15(4-8-19)20(24)23-16-5-6-17(23)12-18(11-16)22-10-9-21-13-22/h3-4,7-10,13-14,16-18H,5-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCIMWOAQPBUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the imidazole ring and the azabicyclo octane core. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the attachment of the propan-2-yloxy group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process .
化学反应分析
Types of Reactions
3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, halides.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various alkoxy derivatives.
科学研究应用
3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzoyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Structural Variations and Key Features
The following table summarizes structural analogs, highlighting substituent differences and physicochemical properties:
Analysis of Substituent Effects
- Pyrazole (): Lacks acidic N-H, reducing H-bond donor capacity but improving metabolic stability. Triazole (): Provides a planar structure with two nitrogen atoms, influencing π-π stacking and solubility.
- Sulfonyl Groups (): Introduce polarity and electron-withdrawing effects, possibly altering pharmacokinetics. Arylalkyl Groups (): Benzyl or phenoxy substituents increase steric bulk, which may affect receptor selectivity.
Physicochemical and Pharmacological Implications
- Molecular Weight and Solubility: The target compound (MW 354.43) and pyrazine analog (MW 283.33) differ significantly in solubility due to the pyrazine's compact structure.
Bioactivity Trends :
生物活性
The compound 3-(1H-imidazol-1-yl)-8-[4-(propan-2-yloxy)benzoyl]-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane structural framework, which has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The primary biological activity of the compound is linked to its role as a monoamine reuptake inhibitor . Monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, play crucial roles in mood regulation and cognitive functions. Inhibiting their reuptake can enhance their availability in the synaptic cleft, which is beneficial in treating disorders such as depression and anxiety.
In Vitro Studies
In vitro studies have demonstrated that derivatives of azabicyclo[3.2.1]octane exhibit significant inhibitory effects on various monoamine transporters:
- Serotonin Transporter (SERT) : Compounds with modifications at the 8-position have shown increased selectivity for SERT compared to dopamine transporter (DAT) and norepinephrine transporter (NET).
- Dopamine Transporter (DAT) : Some derivatives bind weakly to DAT, indicating a selective profile that may reduce side effects associated with non-selective inhibitors .
Structure-Activity Relationships (SAR)
The SAR analysis of this compound has revealed critical insights into how structural modifications affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position of the benzoyl group | Enhances binding affinity for SERT |
| Variation in alkyl chain length | Affects lipophilicity and membrane permeability |
| Imidazole ring alterations | Modulates interaction with the target receptors |
Pharmacokinetics
Pharmacokinetic studies indicate that compounds within this class exhibit favorable absorption and distribution characteristics, making them promising candidates for further development:
- Bioavailability : High oral bioavailability has been reported for certain derivatives.
- Half-life : Extended half-lives allow for less frequent dosing, improving patient compliance.
Clinical Relevance
Research has shown that azabicyclo[3.2.1]octane derivatives can be effective in managing conditions such as:
- Depression : Clinical trials have indicated significant improvements in depressive symptoms when treated with monoamine reuptake inhibitors derived from this scaffold.
- Anxiety Disorders : Similar compounds have been evaluated for their efficacy in reducing anxiety levels in controlled settings.
Comparative Analysis with Existing Therapies
A comparative analysis with traditional antidepressants reveals that these newer compounds may offer advantages such as reduced side effects and improved therapeutic profiles:
| Drug Class | Common Side Effects | Azabicyclo[3.2.1]octane Derivatives |
|---|---|---|
| Tricyclic Antidepressants | Cardiovascular issues, sedation | Minimal cardiovascular impact |
| SSRIs | Sexual dysfunction, gastrointestinal issues | Lower incidence of sexual side effects |
常见问题
Basic Research Questions
Q. What enantioselective synthetic strategies are employed to construct the 8-azabicyclo[3.2.1]octane scaffold in this compound?
- Methodological Answer : Current approaches leverage stereoselective intramolecular cyclization or chiral auxiliaries. For example, coupling reactions using carbodiimide-based activation (e.g., EDC/HOBt) enable selective amide bond formation between the imidazole and bicyclo core . Asymmetric catalysis, such as chiral Lewis acids, can control bridgehead stereochemistry during scaffold assembly . Analytical validation via and chiral HPLC ensures enantiomeric purity (>98% ee) .
Q. Which biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions validated?
- Methodological Answer : Primary targets include dopamine (DAT) and serotonin (SERT) transporters, validated via radioligand displacement assays (e.g., -WIN 35,428 for DAT). Competitive binding studies using HEK-293 cells expressing human transporters quantify IC values, with derivatives showing nanomolar affinity . Secondary targets like ELOVL6 (fatty acid elongase) are assessed via enzymatic inhibition assays using -labeled substrates .
Q. How does the bicyclo[3.2.1]octane framework influence pharmacological properties?
- Methodological Answer : The rigid scaffold enforces a tropane-like conformation, enhancing binding to monoamine transporters by pre-organizing substituents in bioactive orientations. Computational docking (e.g., AutoDock Vina) reveals hydrophobic interactions between the bicyclo core and transporter transmembrane domains . Physicochemical profiling (LogP, PSA) correlates scaffold rigidity with improved blood-brain barrier permeability .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide optimization of the 3-(1H-imidazol-1-yl) substituent?
- Methodological Answer : Systematic substitution of the imidazole ring (e.g., halogenation, alkylation) is evaluated via in vitro binding assays. For instance, 4-fluoro substitution on the benzoyl group increases DAT selectivity by 10-fold compared to unsubstituted analogs . Molecular dynamics simulations identify steric clashes between bulkier substituents and SERT’s binding pocket, rationalizing selectivity shifts .
Q. How are stereochemical challenges addressed during synthesis, and what analytical methods ensure purity?
- Methodological Answer : Chiral resolving agents (e.g., L-tartaric acid) separate enantiomers post-synthesis, while asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% diastereomeric excess . Purity is confirmed via -NMR (bridgehead carbons at δ 55–60 ppm) and X-ray crystallography for absolute configuration assignment .
Q. What metabolic pathways are characterized for this compound, and how do metabolites impact analog design?
- Methodological Answer : In vivo studies in rodents identify hepatic CYP3A4-mediated oxidation of the isopropyloxy group, yielding carboxylic acid metabolites. LC-MS/MS analysis detects phase II glucuronidation, necessitating prodrug strategies to enhance stability . Metabolite profiling informs substituent modifications (e.g., fluorination) to block oxidative sites .
Q. How are 8-azabicyclo[3.2.1]octane derivatives adapted for neuroimaging applications?
- Methodological Answer : Radioiodination (e.g., ) at the 4-position of the benzoyl group produces SPECT tracers like ioflupane. In vivo biodistribution studies in primates confirm striatal uptake, validated by blocking with DAT inhibitors (e.g., RTI-336) . Lipophilicity adjustments (ClogP ~2.5) optimize brain penetration while minimizing off-target binding .
Q. How are contradictory affinity data for multiple transporters reconciled in drug design?
- Methodological Answer : Divergent SAR trends (e.g., DAT vs. SERT selectivity for 3-aryl vs. 3-heteroaryl substituents) are resolved using hybrid analogs. Dual-target activity is probed via functional assays (e.g., -serotonin uptake inhibition). Free-energy perturbation calculations (FEP+) predict binding mode differences, guiding substituent prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
